3-METHYL-1-PHENYL-N~5~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Overview
Description
3-METHYL-1-PHENYL-N~5~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a complex heterocyclic compound known for its diverse pharmacological properties. This compound belongs to the pyrazole family, which is recognized for its significant role in medicinal chemistry due to its versatile biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-1-PHENYL-N~5~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often include refluxing in solvents such as ethanol or methanol, and the use of catalysts like acetic acid or microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-METHYL-1-PHENYL-N~5~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine derivatives, aromatic aldehydes, and various catalysts. Reaction conditions often involve refluxing in organic solvents, microwave irradiation, or the use of ionic liquids .
Major Products
The major products formed from these reactions include various substituted pyrazoles and thieno[2,3-c]pyrazole derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
3-METHYL-1-PHENYL-N~5~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE has numerous scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic systems.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-METHYL-1-PHENYL-N~5~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may inhibit key enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular processes in pathogens . Molecular docking studies have shown that this compound can bind to active sites of enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-2-pyrazolin-5-one: Known for its free radical scavenging properties.
1-(3-methyl-1-phenyl-5-pyrazolyl)piperazine: Exhibits similar pharmacological activities.
1H-Pyrazol-5-amine, 3-methyl-1-phenyl-: Used in the synthesis of various heterocyclic compounds.
Uniqueness
3-METHYL-1-PHENYL-N~5~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE stands out due to its unique thieno[2,3-c]pyrazole structure, which imparts distinct biological activities and enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
3-methyl-1-phenyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]thieno[2,3-c]pyrazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5OS/c1-12-16-10-18(19(26)21-11-17-13(2)22-24(4)14(17)3)27-20(16)25(23-12)15-8-6-5-7-9-15/h5-10H,11H2,1-4H3,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVMDELTPFHXGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC(=O)C2=CC3=C(S2)N(N=C3C)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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